

Spectrophotometric Assay for the Determination of L-Carnitine Tartrate

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Compound of Interest

Compound Name: *L-Carnitine tartrate*

Cat. No.: *B1674655*

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Application Note and Protocol

Introduction

L-Carnitine L-tartrate, a stable salt of L-Carnitine, is a crucial dietary supplement and pharmaceutical ingredient involved in fatty acid metabolism and energy production. Accurate and reliable quantification of **L-Carnitine tartrate** is essential for quality control in manufacturing and for research purposes. This document provides a detailed protocol for a simple, rapid, and cost-effective colorimetric spectrophotometric assay for the determination of L-Carnitine. An alternative enzymatic spectrophotometric method is also briefly discussed.

Principle of the Method

This primary colorimetric method is based on the interaction between the quaternary ammonium group of L-Carnitine and the ionized form of bromophenol red dye at a neutral pH. This interaction leads to a distinct color change from violet to yellow, which can be quantified by measuring the change in absorbance at two wavelengths. Specifically, the assay measures the decrease in absorbance at 580 nm and a slight increase at 440 nm. The ratio of the absorbance at these two wavelengths (A_{580}/A_{440}) is directly proportional to the concentration of L-Carnitine, providing a ratiometric measurement that minimizes interferences.^[1]

An alternative enzymatic approach involves the enzyme carnitine acetyltransferase, which in the presence of acetyl-CoA, catalyzes the formation of CoA from L-Carnitine. The produced CoA then reacts with 5,5'-dithiobis(2-nitrobenzoate) (DTNB), a chromogenic reagent, to

produce a colored product that can be measured spectrophotometrically.[2][3] Another enzymatic method utilizes L-carnitine dehydrogenase to produce NADH, which can be quantified by measuring the absorbance at 340 nm.[4]

Quantitative Data Summary

The performance of the colorimetric and enzymatic spectrophotometric methods for L-Carnitine determination is summarized below.

Table 1: Method Validation Parameters for the Colorimetric Assay[1]

Parameter	Result
Linearity Range	20 - 180 µg/mL
Correlation Coefficient (r ²)	0.99995
Limit of Detection (LOD)	6.9 µg/mL
Accuracy (Recovery)	98 - 102%
Precision (RSD)	< 2%

Table 2: Method Validation Parameters for an Automated Enzymatic Assay[5]

Parameter	Free Carnitine	Acid-Soluble Carnitine	Total Carnitine
Linearity Range	5.0 - 80 µmol/L	5.0 - 80 µmol/L	5.0 - 80 µmol/L
Within-Run Precision (CV%)	2.1%	2.8%	6.7%
Between-Run Precision (CV%)	6.5%	2.7%	3.8%
Mean Recovery	94.7 ± 11.0%	94.7 ± 11.0%	94.7 ± 11.0%

Experimental Protocols

Colorimetric Assay Protocol

This protocol details the procedure for the determination of L-Carnitine using the bromophenol red colorimetric method.^[1]

1. Materials and Reagents

- L-Carnitine L-tartrate standard
- Bromophenol Red (BPR) solution (prepare according to method specifics, typically in a buffer)
- Phosphate buffer (pH 7.0)
- Deionized water
- Spectrophotometer (UV-Vis)
- Micropipettes and tips
- Test tubes or microplate

2. Preparation of Standard Solutions

- Prepare a stock solution of L-Carnitine L-tartrate (e.g., 1 mg/mL) in deionized water.
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 µg/mL to 180 µg/mL by diluting with deionized water.

3. Sample Preparation

- For pharmaceutical dosage forms (e.g., tablets), crush a representative number of tablets to obtain a fine powder.
- Accurately weigh a portion of the powder equivalent to a known amount of L-Carnitine L-tartrate.
- Dissolve the powder in a known volume of deionized water.

- Filter the solution to remove any insoluble excipients.
- Dilute the filtered solution with deionized water to obtain a concentration within the assay's linear range (20 - 180 µg/mL).

4. Assay Procedure

- Pipette a specific volume of the standard solutions and the prepared sample solutions into separate test tubes or wells of a microplate.
- Add the bromophenol red solution to each tube/well.
- Add the phosphate buffer (pH 7.0) to bring the final volume to the desired level.
- Mix the contents thoroughly and incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.
- Measure the absorbance of each solution at 580 nm and 440 nm using the spectrophotometer. Use a blank solution (containing all reagents except L-Carnitine) to zero the instrument.

5. Data Analysis

- Calculate the absorbance ratio (A_{580}/A_{440}) for each standard and sample.
- Construct a calibration curve by plotting the absorbance ratio of the standards against their corresponding concentrations.
- Determine the concentration of L-Carnitine in the sample by interpolating its absorbance ratio on the calibration curve.
- Calculate the amount of L-Carnitine L-tartrate in the original sample, taking into account the dilution factors.

Enzymatic Assay Protocol (Brief Overview)

This protocol provides a general outline of the enzymatic method using L-carnitine dehydrogenase.^[4]

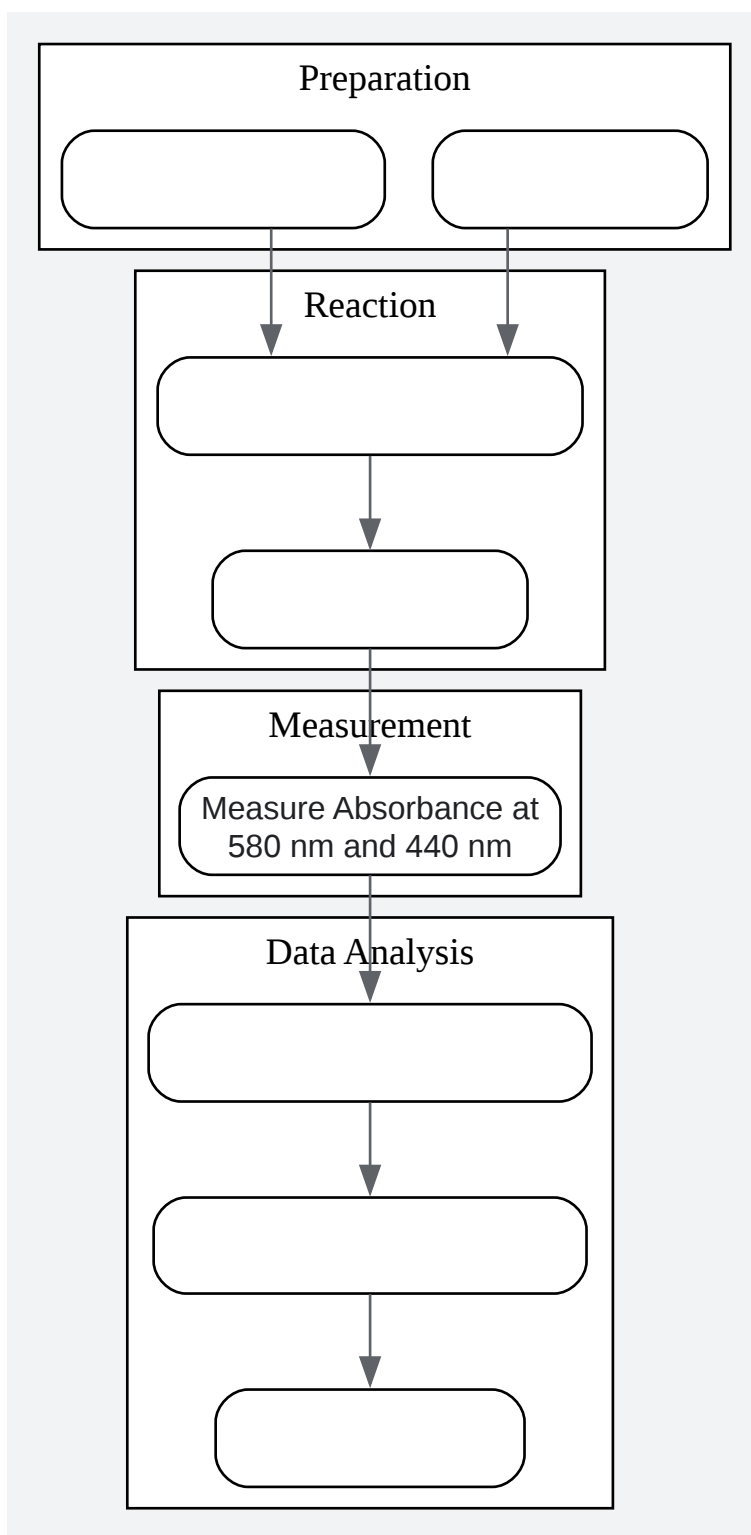
1. Materials and Reagents

- L-Carnitine L-tartrate standard
- NAD⁺-containing buffer (e.g., Tris-HCl, pH 8.9)
- L-carnitine dehydrogenase enzyme solution
- Spectrophotometer capable of measuring at 340 nm

2. Procedure

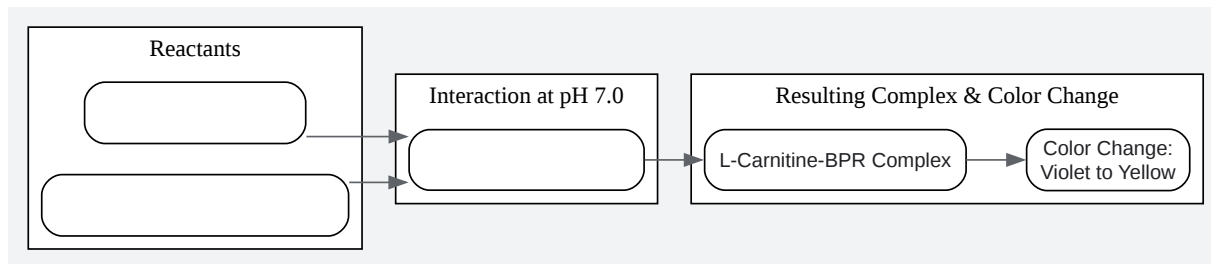
- Prepare standard and sample solutions as described in the colorimetric protocol.
- In a test tube or cuvette, add the NAD⁺-containing buffer and the L-Carnitine standard or sample solution.
- Initiate the reaction by adding the L-carnitine dehydrogenase solution.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
- Measure the absorbance of the solution at 340 nm. A control tube without the enzyme should be used to measure the background absorbance.
- The difference in absorbance between the experimental and control tubes corresponds to the amount of NADH produced, which is proportional to the L-Carnitine concentration.
- A standard curve is generated by plotting the change in absorbance against the concentration of the L-Carnitine standards.

Visualizations



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Caption: Experimental workflow for the colorimetric determination of L-Carnitine.



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Caption: Reaction pathway of the colorimetric assay for L-Carnitine.

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